N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a variety of functional groups, including bromine, fluorine, furan, thiophene, and triazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Introduction of the Furan and Thiophene Groups: The furan and thiophene groups can be introduced via a series of substitution reactions, often using halogenated precursors and palladium-catalyzed coupling reactions.
Attachment of the Sulfanyl Group: The sulfanyl group is typically introduced through a nucleophilic substitution reaction.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, often using an amine and an acyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.
Substitution: The compound can undergo substitution reactions, particularly at the bromine and fluorine sites, to introduce new groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents for substitution reactions include halogenated compounds, organometallic reagents, and strong bases.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction might yield a compound with fewer or different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a tool for studying biological processes.
Medicine: The compound could be investigated for its potential as a pharmaceutical agent, particularly for its potential to interact with specific biological targets.
Industry: The compound may have applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide will depend on its specific application. In a medicinal context, the compound may interact with specific enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved will vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is similar to other compounds that feature a triazole ring, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer unique chemical and biological properties. The presence of both furan and thiophene groups, along with the triazole ring, may result in unique interactions with biological targets and distinct chemical reactivity.
Properties
Molecular Formula |
C19H13BrF2N4O2S2 |
---|---|
Molecular Weight |
511.4 g/mol |
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H13BrF2N4O2S2/c20-13-7-11(21)8-14(22)17(13)23-16(27)10-30-19-25-24-18(15-4-2-6-29-15)26(19)9-12-3-1-5-28-12/h1-8H,9-10H2,(H,23,27) |
InChI Key |
VGQPZYYIWNFDLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3Br)F)F)C4=CC=CS4 |
Origin of Product |
United States |
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